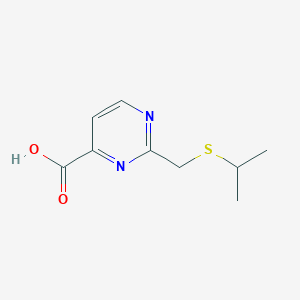
4,4'-Diselanediyldibenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,4’-Diselanediyldibenzenesulfonic acid is an organic compound with the molecular formula C₁₂H₁₀O₆S₂Se₂ and a molecular weight of 472.25 g/mol . This compound is characterized by the presence of selenium atoms, which are relatively rare in organic chemistry. The compound is primarily used in research settings and has various applications in chemistry and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Diselanediyldibenzenesulfonic acid typically involves the reaction of diselenide compounds with sulfonic acid derivatives. One common method involves the reaction of 4,4’-diselenobisbenzenesulfonyl chloride with a suitable nucleophile under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation of the selenium atoms.
Industrial Production Methods
While specific industrial production methods for 4,4’-Diselanediyldibenzenesulfonic acid are not well-documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
4,4’-Diselanediyldibenzenesulfonic acid can undergo various types of chemical reactions, including:
Oxidation: The selenium atoms in the compound can be oxidized to form selenoxide or selenone derivatives.
Reduction: The compound can be reduced to form selenide derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and peracids.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, and various substituted derivatives of the original compound .
Aplicaciones Científicas De Investigación
4,4’-Diselanediyldibenzenesulfonic acid has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: The compound’s selenium content makes it useful in studies related to selenium’s biological roles and its potential therapeutic applications.
Medicine: Research is ongoing into the compound’s potential as an antioxidant and its role in redox biology.
Industry: It is used in the development of advanced materials, including polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 4,4’-Diselanediyldibenzenesulfonic acid is primarily related to its selenium content. Selenium atoms can participate in redox reactions, acting as both oxidizing and reducing agents. This dual functionality allows the compound to interact with various molecular targets, including enzymes and proteins involved in redox regulation .
Comparación Con Compuestos Similares
Similar Compounds
- 4,4’-Diselenobisbenzenesulfonic acid
- 4,4’-Diselenodibenzoic acid
- 4,4’-Diselenodiphenyl ether
Uniqueness
4,4’-Diselanediyldibenzenesulfonic acid is unique due to its specific combination of selenium and sulfonic acid groups. This combination imparts distinct chemical properties, such as enhanced reactivity in redox reactions and the ability to form stable complexes with various metals .
Propiedades
Fórmula molecular |
C12H10O6S2Se2 |
|---|---|
Peso molecular |
472.3 g/mol |
Nombre IUPAC |
4-[(4-sulfophenyl)diselanyl]benzenesulfonic acid |
InChI |
InChI=1S/C12H10O6S2Se2/c13-19(14,15)9-1-5-11(6-2-9)21-22-12-7-3-10(4-8-12)20(16,17)18/h1-8H,(H,13,14,15)(H,16,17,18) |
Clave InChI |
JMJNCJLWRXLIBZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1S(=O)(=O)O)[Se][Se]C2=CC=C(C=C2)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl N-(2-{3-iodobicyclo[1.1.1]pentan-1-yl}ethyl)carbamate](/img/structure/B13642158.png)






![4-(Aminomethyl)bicyclo[2.2.2]octane-1-carbonitrile](/img/structure/B13642215.png)
![3-[3,5-Dimethoxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]prop-2-enal](/img/structure/B13642223.png)

